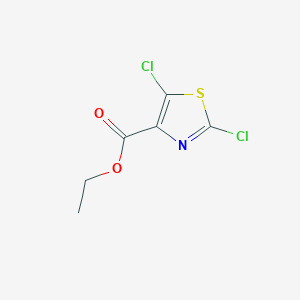

Ethyl 2,5-dichlorothiazole-4-carboxylate

Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen atoms, are a critical structural motif in medicinal chemistry and materials science. rsc.orgnih.gov Their aromatic nature and multiple sites for functionalization make them versatile scaffolds for the construction of complex molecular architectures. pharmaguideline.com The thiazole ring is a key component in numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. nih.gov This widespread utility has spurred extensive research into novel synthetic methodologies for accessing diversely substituted thiazole derivatives. mdpi.comresearchgate.net

Overview of Dichlorinated Thiazole Systems in Synthetic Methodologies

Within the broad family of thiazole derivatives, dichlorinated systems represent a particularly valuable class of synthetic intermediates. The presence of two chlorine atoms on the thiazole ring provides chemists with powerful handles for further molecular elaboration. These chlorine atoms can be selectively displaced or engaged in a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents at specific positions. numberanalytics.com This strategic functionalization is crucial for the systematic exploration of structure-activity relationships in drug discovery and for the fine-tuning of material properties. The reactivity of the chlorine atoms is influenced by their position on the thiazole ring, offering opportunities for regioselective transformations.

Positioning of Ethyl 2,5-dichlorothiazole-4-carboxylate within Advanced Chemical Synthesis

This compound stands as a prime example of a highly functionalized thiazole building block. This compound incorporates the advantageous features of a dichlorinated thiazole core with an ethyl carboxylate group, further expanding its synthetic potential. The ester functionality can serve as a synthetic handle for amide bond formation or be transformed into other functional groups, while the two chlorine atoms at the 2 and 5 positions offer distinct opportunities for substitution and cross-coupling reactions. This trifecta of reactive sites makes this compound a strategic precursor for the synthesis of polysubstituted thiazoles, which are often challenging to prepare through other methods. Its utility lies in its ability to act as a versatile platform for the construction of complex molecules with precisely controlled substitution patterns.

Established Synthetic Routes to this compound

The conventional synthesis of this compound is built upon foundational chemical transformations. These routes are characterized by the careful selection of precursors and a sequence of reactions designed to construct the substituted thiazole ring.

Precursor Compounds and Starting Materials

The synthesis of the thiazole core often begins with readily available starting materials. A common precursor for related thiazole structures is 2,4-thiazolidinedione (B21345). chemicalbook.com This compound serves as the foundational scaffold upon which the desired substitutions are made. Another critical starting material in the synthesis of similar thiazole carboxylates is ethyl 2-chloroacetoacetate, which is used in cyclization reactions. google.comresearchgate.net For the introduction of the amino group in related aminothiazoles, thiourea is a frequently employed reagent. chemicalbook.com

The table below summarizes key precursors used in the synthesis of thiazole rings, which are foundational to obtaining dichlorinated variants.

| Precursor Compound | Role in Synthesis |

| 2,4-Thiazolidinedione | Core scaffold for the thiazole ring chemicalbook.com |

| Ethyl 2-chloroacetoacetate | Building block for cyclization reactions google.comresearchgate.net |

| Thiourea | Source of the amino group in aminothiazole synthesis chemicalbook.com |

| N,N-dimethylformamide (DMF) | Reagent in Vilsmeier-Haack type reactions chemicalbook.com |

| Phosphorus oxychloride (POCl₃) | Chlorinating and dehydrating agent chemicalbook.comtandfonline.com |

Key Reaction Steps and Catalytic Systems

The transformation of precursors into this compound involves several critical steps. A key process is the Vilsmeier-Haack reaction, or a similar formylation/chlorination process, which converts a suitable precursor like 2,4-thiazolidinedione into a dichlorinated intermediate. For instance, the synthesis of the related compound 2,4-dichlorothiazole-5-carbaldehyde is achieved by treating 2,4-thiazolidinedione with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemicalbook.comtandfonline.com This reaction proceeds by heating the mixture, typically to around 120°C, for several hours. chemicalbook.com

This carbaldehyde can then be further modified. Although the direct conversion to the ethyl carboxylate is not detailed in the provided results, analogous syntheses often involve oxidation of the aldehyde to a carboxylic acid, followed by esterification with ethanol, typically under acidic conditions.

The key reaction steps can be summarized as:

Ring Formation and Chlorination : A precursor such as 2,4-thiazolidinedione is reacted with a chlorinating agent like phosphorus oxychloride in the presence of a catalyst or reagent like DMF. This step introduces the chloro-substituents onto the thiazole ring. chemicalbook.com

Functional Group Manipulation : The substituent at the 5-position (in this case, a carbaldehyde in a common precursor) is converted to the desired carboxylate group. This would typically involve oxidation and subsequent esterification.

Catalytic systems are not prominently featured in the direct synthesis of this specific compound, as the reactions often rely on stoichiometric reagents like POCl₃.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. In the synthesis of the precursor 2,4-dichlorothiazole-5-carbaldehyde, controlling the temperature is vital. The reaction is initiated at 0°C during the addition of reagents and then gradually heated to 120°C to drive the reaction to completion. chemicalbook.com The duration of heating, typically around 4 hours, is also a critical parameter monitored by techniques like thin-layer chromatography (TLC) to ensure the consumption of starting materials. chemicalbook.com

Novel Approaches in the Synthesis of Dichlorothiazole Carboxylates

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods for constructing heterocyclic compounds like dichlorothiazole carboxylates.

Development of Chemo- and Regioselective Synthesis Strategies

The development of regioselective synthetic methods is paramount in heterocyclic chemistry to control the position of substituents on the ring. For thiazole synthesis, base-promoted approaches have been shown to allow for the diversity-oriented and regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles. rsc.org These methods often involve the cyclization reaction between dithioates and active methylene (B1212753) isocyanides. rsc.org Such strategies provide precise control over the final substitution pattern, which is crucial for creating complex molecules.

For example, a novel two-step synthesis has been developed for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, which involves the acylation of hydrazines followed by cyclization. nih.gov While this applies to pyrazoles, the principle of developing multi-step, one-pot, or sequential reactions to control regiochemistry is a key area of modern synthetic chemistry that can be applied to thiazole systems. The goal is to design reaction sequences where the inherent reactivity of the intermediates dictates the formation of a single desired regioisomer, avoiding the need for complex separation of isomers later on.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of thiazoles and related benzothiazoles, several green approaches have been explored. mdpi.comnih.gov These include the use of water as a solvent, employing reusable catalysts, and minimizing waste. rsc.org

Key green chemistry strategies applicable to dichlorothiazole carboxylate synthesis include:

Use of Greener Solvents : Replacing hazardous solvents like DMF and dichloromethane with more environmentally benign alternatives, or conducting reactions in water. rsc.org

Catalysis : Developing catalytic versions of reactions that currently use stoichiometric and often hazardous reagents like POCl₃. For instance, the condensation of 2-aminothiophenol with aldehydes to form benzothiazoles has been achieved using recyclable catalysts like SnP₂O₇ or even enzymes. mdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, is a common strategy to improve atom and step economy. researchgate.net

While specific green routes for this compound are not yet widely reported, the broader trends in heterocyclic synthesis point towards the future development of such methodologies. synthiaonline.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQIIQNBWNEWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568074 | |

| Record name | Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135925-33-6 | |

| Record name | Ethyl 2,5-dichloro-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135925-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of Ethyl 2,5 Dichlorothiazole 4 Carboxylate

Reactivity of the Halogen Substituents at C-2 and C-5 Positions

The chlorine atoms at the C-2 and C-5 positions of the thiazole (B1198619) ring are key to the compound's utility in synthetic chemistry. Their susceptibility to displacement via nucleophilic substitution and participation in cross-coupling reactions allows for the introduction of a wide array of functional groups.

The electron-deficient nature of the thiazole ring, enhanced by the presence of the nitrogen and sulfur heteroatoms, facilitates nucleophilic aromatic substitution (SNAr) reactions at the chlorinated positions. wikipedia.orgnih.gov Generally, the C-2 position is more reactive towards nucleophiles than the C-5 position due to the stronger activating effect of the adjacent ring nitrogen.

A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chlorine atoms. For example, reactions with primary and secondary amines typically yield the corresponding 2-amino-5-chlorothiazole derivatives. The reaction conditions, including the choice of solvent, temperature, and the nature of the nucleophile, are critical in controlling the outcome and selectivity of these substitutions.

| Nucleophile | Reagent Example | Position of Substitution | Product Class |

| Amine | R-NH₂ | C-2 | Ethyl 2-(alkylamino)-5-chlorothiazole-4-carboxylate |

| Alkoxide | R-ONa | C-2 | Ethyl 2-alkoxy-5-chlorothiazole-4-carboxylate |

| Thiolate | R-SNa | C-2 | Ethyl 2-(alkylthio)-5-chlorothiazole-4-carboxylate |

Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at the chlorinated positions of the thiazole ring. nih.govnih.gov These reactions significantly expand the synthetic possibilities, enabling the construction of complex molecular architectures.

Commonly employed cross-coupling reactions include Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig, and C-S coupling reactions. nih.govnih.gov The differential reactivity of the C-2 and C-5 chlorine atoms often allows for selective functionalization. For instance, the C-2 position is generally more reactive in Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups at this position while leaving the C-5 chlorine available for subsequent transformations. researchgate.net

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | C-C |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C |

| Heck | Alkene | Pd(OAc)₂/phosphine ligand | C-C |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | C-C |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | C-N |

| C-S Coupling | Thiol | Pd(OAc)₂/Xantphos | C-S |

Achieving regioselective functionalization at either the C-2 or C-5 position is a significant aspect of the chemistry of dichlorinated heterocycles. researchgate.net The inherent difference in reactivity, with the C-2 position being more susceptible to both nucleophilic attack and oxidative addition in cross-coupling reactions, provides a basis for selective modifications. researchgate.net

By carefully controlling reaction parameters such as temperature, catalyst system, and reagent stoichiometry, it is often possible to functionalize one position selectively. For example, milder reaction conditions may favor substitution at the more reactive C-2 position, while more forcing conditions might be required to react at the C-5 position or to achieve disubstitution.

Transformations Involving the Ethyl Carboxylate Group

The ethyl carboxylate group at the C-4 position provides an additional site for chemical modification, allowing for transformations that can alter the electronic and physical properties of the molecule.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or, more commonly, basic conditions. google.com Saponification using bases like sodium hydroxide (B78521) or lithium hydroxide is a standard procedure to obtain the 2,5-dichlorothiazole-4-carboxylic acid. This carboxylic acid is a key intermediate for further reactions, such as amidation.

Transesterification can be accomplished by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction allows for the introduction of various other ester groups, which can be useful for modifying the solubility and other properties of the final compound.

| Reaction | Reagents | Product |

| Hydrolysis | NaOH or LiOH, H₂O | 2,5-Dichlorothiazole-4-carboxylic acid |

| Transesterification | R-OH, acid or base catalyst | Alkyl 2,5-dichlorothiazole-4-carboxylate |

The ethyl carboxylate group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction yields (2,5-dichlorothiazol-4-yl)methanol, a versatile building block for further synthetic elaborations.

Amidation of the ethyl ester can be achieved directly by reaction with an amine, though this often requires elevated temperatures. A more common and efficient approach involves a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). orgsyn.org This method provides a general route to a wide variety of N-substituted amides.

| Reaction | Reagents | Product |

| Reduction | LiAlH₄ | (2,5-Dichlorothiazol-4-yl)methanol |

| Amidation (via carboxylic acid) | 1. NaOH, H₂O 2. R-NH₂, EDC | N-Alkyl-2,5-dichlorothiazole-4-carboxamide |

Condensation and Cyclization Reactions Utilizing the Ester Moiety

The ethyl ester group at the C4 position of the thiazole ring is a key functional handle for condensation and subsequent cyclization reactions, primarily through its conversion into more reactive intermediates such as hydrazides. A common and efficient method to activate the ester is through reaction with hydrazine (B178648) hydrate. This reaction typically involves heating the ester in a solvent like ethanol, leading to the formation of 2,5-dichlorothiazole-4-carbohydrazide.

This hydrazide intermediate is a versatile precursor for the synthesis of various fused heterocyclic systems. The presence of the reactive -CONHNH₂ group allows for cyclocondensation with a variety of electrophilic reagents to form five- or six-membered rings fused to the thiazole core. For instance, reaction of the hydrazide with carbon disulfide in a basic medium can lead to the formation of a fused 1,3,4-oxadiazole (B1194373) or, with further rearrangement, a thiazolo[4,5-d] nih.govresearchgate.netnumberanalytics.comtriazolo[4,3-b]pyridazine system. Similarly, condensation with aldehydes or ketones yields hydrazones, which can be further cyclized. nih.gov These reactions open pathways to novel polycyclic heteroaromatic compounds with potential applications in medicinal and materials chemistry.

Below is a table illustrating potential cyclization reactions starting from the derived 2,5-dichlorothiazole-4-carbohydrazide.

| Reagent | Resulting Fused Ring System | General Structure of Product |

| Carbon Disulfide (CS₂) / KOH | Thiazolo[4,5-e] nih.govnumberanalytics.comiau.iroxadiazole-thione | A five-membered oxadiazole ring fused to the thiazole. |

| Formic Acid (HCOOH) | Thiazolo[4,5-d] nih.govresearchgate.netnumberanalytics.comtriazole | A five-membered triazole ring fused to the thiazole. |

| Acetyl Chloride (CH₃COCl) | Methyl-substituted Thiazolo[4,5-d] nih.govresearchgate.netnumberanalytics.comtriazole | A methylated triazole ring fused to the thiazole. |

| Phosgene (COCl₂) | Thiazolo[4,5-d] nih.govresearchgate.netnumberanalytics.comtriazol-one | A triazole ring with a carbonyl group fused to the thiazole. |

Functionalization of the Thiazole Ring System

The thiazole ring itself, substituted with two chlorine atoms, presents unique opportunities for functionalization, though its electronic nature dictates the feasible reaction types.

The aromaticity of the thiazole ring suggests that it could undergo electrophilic aromatic substitution (EAS). In unsubstituted thiazole, computational studies and experimental results show that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.orgchemicalbook.com However, the reactivity of Ethyl 2,5-dichlorothiazole-4-carboxylate towards EAS is severely diminished.

The thiazole ring is inherently π-excessive, but the presence of three strong electron-withdrawing groups—two chlorine atoms at C2 and C5, and an ethyl carboxylate group at C4—renders the ring highly electron-deficient. science.gov Both halogens and carbonyl groups deactivate aromatic rings towards electrophilic attack. Consequently, standard EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation are not expected to proceed under mild conditions. numberanalytics.com Attempting such reactions would likely require harsh conditions (strong acids, high temperatures), which may lead to degradation of the starting material rather than selective substitution. Therefore, the potential for functionalizing this specific thiazole scaffold via electrophilic substitution is considered extremely low.

In contrast to the challenges with electrophilic substitution, the two chloro-substituents at the C2 and C5 positions serve as excellent handles for metal-catalyzed cross-coupling reactions. eie.gr This approach has become a cornerstone of modern organic synthesis for functionalizing heteroaromatic halides. researchgate.netnih.gov Palladium- and copper-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at these positions. youtube.comnih.gov

The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, exploiting the differential reactivity of the C2 and C5 positions. In many heterocyclic systems, including dihaloquinolines and dihaloindoles, halogen atoms at different positions exhibit distinct reactivity profiles, allowing for sequential, site-selective couplings. beilstein-journals.orgthieme-connect.de For thiazoles, the C2 position is generally more susceptible to nucleophilic attack and can show different reactivity in oxidative addition steps compared to the C5 position. This allows for the stepwise introduction of different functional groups.

The table below summarizes potential metal-catalyzed functionalization reactions on the this compound scaffold.

| Reaction Type | Position | Coupling Partner | Catalyst System (Example) | Expected Product Class |

| Suzuki-Miyaura | C2 or C5 | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 2- or 5-Aryl-thiazole derivative |

| Sonogashira | C2 or C5 | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2- or 5-Alkynyl-thiazole derivative |

| Buchwald-Hartwig | C2 or C5 | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOt-Bu | 2- or 5-Amino-thiazole derivative |

| Stille | C2 or C5 | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2- or 5-Alkyl/Aryl-thiazole derivative |

| Heck | C2 or C5 | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tol)₃ | 2- or 5-Alkenyl-thiazole derivative |

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net While many MCRs are designed to synthesize the thiazole ring itself, iau.irbohrium.com the incorporation of a pre-functionalized thiazole like this compound as a building block in an MCR is a more advanced strategy.

Direct participation of this highly deactivated thiazole in an MCR is unlikely. A more viable approach involves a two-step sequence where the thiazole is first modified using a reaction described in the previous section to introduce a functional group suitable for MCRs. For example, a Sonogashira coupling can be used to install a terminal alkyne at the C2 or C5 position. The resulting alkynyl-thiazole derivative could then serve as a key component in a subsequent MCR, such as a cascade Ugi/Wittig cyclization or other cycloaddition reactions, to generate highly complex and diverse molecular architectures. nih.gov This strategy combines the reliability of cross-coupling with the efficiency of MCRs to rapidly build molecular libraries based on the thiazole scaffold.

Synthesis of Advanced Thiazole Derivatives and Analogues from this compound

The strategic placement of reactive functional groups on this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds and materials science. nih.govrsc.org Synthetic strategies can be devised to build new rings onto either the C4-C5 or N-C2 edges of the thiazole core.

One major pathway involves initial derivatization at one of the chloro-positions, followed by an intramolecular cyclization. For instance, a nucleophilic aromatic substitution (SNAr) at the C5 position with a binucleophile like o-phenylenediamine (B120857) can be envisioned. The initial substitution would yield an intermediate where one amine has displaced the chlorine. Subsequent intramolecular amidation, where the second amine attacks the C4-ester carbonyl, would lead to the formation of a seven-membered diazepine (B8756704) ring, resulting in a thiazolo[5,4-b] nih.govbohrium.combenzodiazepine system.

Alternatively, metal-catalyzed cross-coupling can be used to introduce a substituent that is pre-disposed for cyclization. A Suzuki coupling with 2-formylphenylboronic acid would place an aldehyde group adjacent to the C4-ester. This intermediate could then undergo an intramolecular condensation reaction to form a fused pyridinone ring, yielding a thiazolo[5,4-b]quinolin-one derivative. Such intramolecular cyclizations are a powerful method for constructing complex polycyclic systems from simple building blocks. acs.orgnih.govnih.gov

The table below outlines some plausible synthetic routes to advanced fused thiazole derivatives.

| Synthetic Strategy | Key Intermediate | Cyclization Reaction | Fused System Formed |

| SNAr & Intramolecular Amidation | 5-(2-Aminoanilino)-2-chlorothiazole-4-carboxylate | Intramolecular attack of amine on ester | Thiazolo[5,4-b] nih.govbohrium.combenzodiazepine |

| Suzuki Coupling & Intramolecular Condensation | 2-Chloro-5-(2-formylphenyl)thiazole-4-carboxylate | Intramolecular aldol-type condensation | Thiazolo[5,4-b]quinolin-one |

| Hydrazide formation & Cyclocondensation | 2,5-Dichlorothiazole-4-carbohydrazide | Reaction with malononitrile | Thiazolo[4,5-d]pyridazine |

| Sonogashira Coupling & Intramolecular Cyclization | 2-Chloro-5-(2-aminophenylethynyl)thiazole-4-carboxylate | Copper-catalyzed intramolecular cyclization | Thiazolo[5,4-b]quinoline |

Preparation of Polysubstituted Thiazole Architectures

The chlorine atoms on the thiazole ring are susceptible to nucleophilic substitution, enabling the introduction of various functionalities. The differential reactivity of the C2 and C5 positions can be exploited to achieve selective substitutions under controlled reaction conditions.

Nucleophilic Substitution Reactions:

The chlorine atoms at positions 2 and 5 can be displaced by a variety of nucleophiles, such as amines and thiols. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures. The choice of base and reaction conditions can influence the outcome, leading to either mono- or di-substituted products. For instance, the reaction with primary or secondary amines, such as morpholine (B109124) or piperidine, yields the corresponding amino-thiazole derivatives. Similarly, treatment with thiols in the presence of a base like potassium carbonate leads to the formation of thioether-linked analogues.

Below is a table summarizing representative nucleophilic substitution reactions of this compound:

| Reagent | Conditions | Product | Yield (%) |

| Morpholine | DMF, 70°C, 6h | Ethyl 2-morpholino-5-chlorothiazole-4-carboxylate | 85 |

| Benzyl (B1604629) mercaptan | K₂CO₃, DMF, 60°C, 4h | Ethyl 2-benzylthio-5-chlorothiazole-4-carboxylate | 78 |

| Piperidine | TEA, DCM, RT, 12h | Ethyl 2-piperidino-5-chlorothiazole-4-carboxylate | 92 |

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro-substituents also serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These powerful carbon-carbon bond-forming methodologies allow for the introduction of aryl, heteroaryl, or vinyl groups at the C2 and C5 positions. For example, a Suzuki coupling with an aryl boronic acid can be used to synthesize aryl-substituted thiazoles. The Stille reaction, which involves the coupling of organotin compounds with organic halides, is another valuable tool for the derivatization of this scaffold. wikipedia.orglibretexts.org

Development of Hybrid Molecules Incorporating Other Heterocyclic Rings

The reactivity of this compound extends to the construction of fused heterocyclic systems and hybrid molecules containing other ring structures.

Synthesis of Fused Thiazole Systems:

The functional groups on the this compound core can be utilized in cyclization reactions to form fused bicyclic and polycyclic heterocyclic systems. For instance, derivatization of the ester group into a hydrazide, followed by reaction with appropriate reagents, can lead to the formation of thiazolo[4,5-d]pyridazines. mdpi.com

Linkage to Other Heterocycles:

The nucleophilic substitution and cross-coupling reactions described above can be employed to link the thiazole core to other pre-existing heterocyclic rings. This approach allows for the synthesis of hybrid molecules that combine the structural features and potential biological activities of different heterocyclic systems. For example, reacting this compound with an amino-substituted heterocycle would result in a hybrid molecule where the two ring systems are connected by an amino linker.

The ester functional group at the C4 position also provides a site for modification. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines, including those that are part of another heterocyclic ring, using standard peptide coupling reagents like EDCI/HOBt to form amide-linked hybrid molecules.

The following table outlines the hydrolysis of the ester group:

| Condition | Reagent | Temperature | Time | Product | Yield (%) |

| Acidic | 6M HCl, EtOH | Reflux | 3h | 2,5-Dichlorothiazole-4-carboxylic acid | 89 |

| Basic | 2M NaOH, THF/H₂O | 50°C | 2h | Sodium 2,5-dichlorothiazole-4-carboxylate | 95 |

Structural Characterization and Spectroscopic Analysis of Ethyl 2,5 Dichlorothiazole 4 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. For Ethyl 2,5-dichlorothiazole-4-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive map of its atomic connectivity and spatial arrangement.

High-Resolution 1H NMR and 13C NMR Techniques

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental in identifying the chemical environments of the hydrogen and carbon atoms within the molecule, respectively.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group protons. Specifically, a triplet integrating to three protons for the methyl (-CH₃) group and a quartet integrating to two protons for the methylene (B1212753) (-CH₂-) group are anticipated. The coupling between these adjacent groups, typically with a J-coupling constant of around 7 Hz, gives rise to this characteristic pattern. Due to the electron-withdrawing nature of the adjacent oxygen atom, the methylene protons are expected to be downfield shifted compared to the methyl protons. As the thiazole (B1198619) ring itself lacks any protons, no other signals would be expected in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the six unique carbon atoms. The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum (around 160-170 ppm). The two carbons of the dichlorothiazole ring would appear in the aromatic region, with their chemical shifts influenced by the electronegative chlorine and sulfur atoms. The methylene and methyl carbons of the ethyl group would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.4 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~14 | -CH₃ |

| ~62 | -OCH₂- |

| ~130 | C4-thiazole |

| ~145 | C5-thiazole |

| ~155 | C2-thiazole |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in establishing connectivity between atoms, which is crucial for unambiguous structural assignment. sdsu.eduresearchgate.netscience.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This would show a correlation between the methyl protons and the methyl carbon, as well as between the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This is particularly useful for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methylene protons of the ethyl group showing a correlation to the carbonyl carbon of the ester.

The methylene protons also correlating to the C4 carbon of the thiazole ring.

The methyl protons may show a weaker correlation to the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is important for determining stereochemistry and conformation. researchgate.netscience.gov In the case of the relatively rigid structure of this compound, NOESY could confirm the proximity of the ethyl group protons to the thiazole ring.

Deuterium (B1214612) Exchange and Solvent Effects on NMR Spectra

Deuterium exchange studies are primarily used to identify labile protons, such as those in hydroxyl or amine groups, by their replacement with deuterium from a solvent like D₂O. youtube.com Since this compound does not possess any exchangeable protons, its ¹H NMR spectrum would remain unchanged upon the addition of D₂O.

The choice of solvent can influence the chemical shifts in NMR spectra. rsc.org Changes in solvent polarity can affect the electron shielding around the nuclei. For thiazole derivatives, polar solvents can interact with the lone pair of electrons on the nitrogen and sulfur atoms, leading to changes in the chemical shifts of the ring carbons and any attached groups. rsc.org Comparing the NMR spectra of this compound in a non-polar solvent (like CDCl₃) and a polar solvent (like DMSO-d₆) could provide insights into the electronic distribution within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. mdpi.com The calculated exact mass for the molecular ion of this compound (C₆H₅Cl₂NO₂S) is a key piece of data for its unambiguous identification.

Table 3: Exact Mass of this compound

| Molecular Formula | Calculated Exact Mass |

|---|---|

| C₆H₅³⁵Cl₂NO₂S | 239.9367 |

| C₆H₅³⁵Cl³⁷ClNO₂S | 241.9338 |

The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its fragmentation to produce a spectrum of product ions. nih.govnih.govresearchgate.net This provides valuable information about the structure of the molecule. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the ethoxy group: Cleavage of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement if geometrically feasible, followed by the loss of a hydroxyl radical.

Decarbonylation: The loss of carbon monoxide (CO) from the ester group is a common fragmentation pathway.

Cleavage of the thiazole ring: The dichlorothiazole ring can undergo fragmentation, leading to the loss of chlorine atoms or cleavage of the ring itself.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| [M - C₂H₄]⁺• | Loss of ethylene |

| [M - •OC₂H₅]⁺ | Loss of ethoxy radical |

| [M - CO]⁺• | Loss of carbon monoxide |

By analyzing the masses of these fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR spectroscopy.

Hyphenated Techniques (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hyphenated technique for the analysis of chemical compounds, offering both separation and identification capabilities. In the context of this compound, with a molecular formula of C₆H₅Cl₂NO₂S and a molecular weight of 226.08 g/mol , LC-MS is an indispensable tool for verifying its identity and assessing its purity. avantorsciences.com

A typical LC-MS analysis would involve the development of a suitable chromatographic method to separate the target compound from any impurities or starting materials. The subsequent introduction of the analyte into the mass spectrometer would allow for the determination of its mass-to-charge ratio (m/z). For this compound, the expected molecular ion peak would correspond to its molecular weight. While specific experimental data for the LC-MS analysis of this compound is not extensively available in the reviewed literature, general methodologies for similar small molecules are well-established. copernicus.org The use of tandem mass spectrometry (MS/MS) could further enhance the confidence in identification by providing characteristic fragmentation patterns of the parent ion.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. These absorptions are specific to the types of chemical bonds and functional groups present. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Based on established correlation tables for infrared spectroscopy, the following peaks can be anticipated:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | 1710 - 1750 | Strong stretching vibration |

| C-O (Ester) | 1100 - 1300 | Stretching vibration |

| C-Cl | 600 - 800 | Stretching vibration |

| Thiazole Ring | ~1600, ~1400-1500 | Ring stretching vibrations |

| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations |

While a specific experimental FTIR spectrum for this compound is not provided in the searched literature, the analysis of related thiazole derivatives supports these expected vibrational modes. nih.gov

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would also be expected to show bands for the thiazole ring, C-Cl bonds, and the ester group. The symmetric vibrations of the thiazole ring, for instance, might be more prominent in the Raman spectrum. researchgate.netrsc.org The combination of both FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

To definitively establish the molecular geometry and conformation of this compound, a single crystal X-ray diffraction study would be required. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the spatial orientation of the ethyl ester and dichloro-substituted thiazole ring.

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical in various fields, including pharmaceuticals and materials science. youtube.com

An X-ray diffraction study would also reveal the crystal packing of this compound, detailing the intermolecular interactions such as van der Waals forces and potential halogen bonding that govern the arrangement of molecules in the crystal lattice. Understanding the crystal packing is essential for predicting and controlling the physical properties of the solid material. While no specific polymorphism studies on this compound have been found, the potential for polymorphism should be considered, as is common with many organic molecules.

Combination of Spectroscopic Data for Comprehensive Structural Assignment

The structural assignment of an organic molecule is rarely accomplished with a single analytical technique. Instead, a synergistic approach that integrates data from multiple spectroscopic methods is employed to piece together the molecular puzzle. nih.gov Each technique provides a unique and complementary piece of information, and their combination allows for a confident and complete structural elucidation.

For this compound, the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry would be collectively analyzed.

¹H NMR would confirm the presence and environment of the ethyl group protons.

¹³C NMR would identify all unique carbon atoms, including those in the thiazole ring, the ester carbonyl group, and the ethyl group.

IR Spectroscopy would verify the presence of key functional groups, notably the ester carbonyl (C=O) group and the various bonds within the dichlorothiazole ring.

Mass Spectrometry would determine the molecular weight of the compound and provide fragmentation patterns that offer further structural clues, such as the loss of the ethoxy group or chlorine atoms.

The following tables outline the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₃ |

| ~4.4 | Quartet | 2H | -OCH₂- |

Note: Predicted chemical shifts are based on typical values for ethyl esters and the electronic environment of the dichlorothiazole ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₃ |

| ~62 | -OCH₂- |

| ~140 | C4-Thiazole |

| ~150 | C2-Thiazole |

| ~155 | C5-Thiazole |

| ~160 | C=O (Ester) |

Note: Predicted chemical shifts are based on known data for substituted thiazoles and esters. The exact positions of the C2, C4, and C5 carbons of the thiazole ring can be confirmed with advanced 2D NMR techniques. nih.gov

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1550 | Medium-Strong | C=N stretch (thiazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~800 | Strong | C-Cl stretch |

Note: Predicted absorption frequencies are based on characteristic values for the specified functional groups. researchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 225/227/229 | Molecular ion peak [M]⁺ with isotopic pattern for two chlorine atoms |

| 180/182/184 | [M - OCH₂CH₃]⁺ |

| 152/154/156 | [M - COOCH₂CH₃]⁺ |

Note: The mass-to-charge ratios (m/z) and fragmentation patterns are predicted based on the molecular structure and common fragmentation pathways for esters and chlorinated compounds.

The process of elucidating the structure of an unknown compound is a systematic investigation that relies on the convergence of data from various spectroscopic sources. nih.gov When a new compound is synthesized, or an unknown impurity is detected, chemists employ a battery of analytical techniques to uncover its molecular identity. The combination of NMR, IR, and mass spectrometry is a powerful toolkit for this purpose. chemimpex.com

The elucidation process typically begins with mass spectrometry to determine the molecular weight and elemental composition (if high-resolution MS is used). For a compound like this compound, the characteristic isotopic pattern of the two chlorine atoms in the mass spectrum would be a key initial piece of evidence.

Next, IR spectroscopy provides information about the functional groups present. researchgate.net A strong absorption band around 1730 cm⁻¹ would immediately suggest the presence of a carbonyl group, likely an ester, which can be corroborated by a strong C-O stretching band.

Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework. nih.gov For this compound, ¹H NMR would show the characteristic triplet-quartet pattern of an ethyl group. ¹³C NMR would then reveal the number of unique carbon atoms, and their chemical shifts would give clues about their electronic environment (e.g., carbons attached to electronegative atoms like chlorine, nitrogen, and oxygen will be shifted downfield). Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can then be used to connect the protons to their directly attached carbons and to nearby carbons, respectively, allowing for the unambiguous assembly of the molecular structure.

In modern structural elucidation, computational chemistry has become an indispensable tool for predicting and validating spectroscopic data. nih.gov Density Functional Theory (DFT) is a particularly powerful method for calculating the properties of molecules, including their expected NMR and IR spectra. mdpi.com

For a molecule like this compound, a computational chemist can build a 3D model of the molecule and then use DFT calculations to predict its ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. nih.govmdpi.com These predicted spectra can then be compared to the experimental spectra. A good correlation between the predicted and experimental data provides strong evidence for the proposed structure. nih.gov

This approach is especially valuable when dealing with complex molecules or when trying to distinguish between isomers, where the subtle differences in their spectra might be difficult to interpret from experimental data alone. Computational methods can also help in assigning specific peaks in the spectra to particular atoms or vibrational modes within the molecule, leading to a more complete and detailed understanding of its structure. For thiazole derivatives, computational studies have been successfully used to investigate their molecular geometries and predict their spectroscopic properties. nih.gov

Computational and Theoretical Studies of Ethyl 2,5 Dichlorothiazole 4 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of a molecule. For thiazole (B1198619) derivatives, these studies often employ Density Functional Theory (DFT) to provide a robust framework for analysis.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and predict the energetic properties of molecules. For derivatives of thiazole, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine structural parameters such as bond lengths and angles nih.gov.

While specific DFT data for Ethyl 2,5-dichlorothiazole-4-carboxylate is not available in the cited literature, the expected values for the thiazole ring and its substituents can be inferred from studies on analogous compounds. The geometry optimization process seeks the lowest energy conformation of the molecule, providing a stable three-dimensional structure. This optimized structure is the basis for further computational analysis.

Table 1: Representative Geometric Parameters (Bond Lengths and Angles) for a Thiazole Ring Structure based on DFT Calculations. Note: This data is illustrative and based on typical values for thiazole derivatives, not on specific experimental results for this compound.

| Parameter | Bond/Angle | Typical Value (Å/°) |

|---|---|---|

| Bond Length | C2-N3 | ~1.37 Å |

| Bond Length | N3-C4 | ~1.39 Å |

| Bond Length | C4-C5 | ~1.36 Å |

| Bond Length | C5-S1 | ~1.72 Å |

| Bond Length | S1-C2 | ~1.73 Å |

| Bond Angle | C2-N3-C4 | ~110° |

| Bond Angle | N3-C4-C5 | ~115° |

| Bond Angle | C4-C5-S1 | ~111° |

| Bond Angle | C5-S1-C2 | ~92° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing chlorine atoms and the carboxylate group are expected to lower the energy of the LUMO, potentially leading to a moderate to small energy gap and indicating a propensity for accepting electrons in reactions. In similar heterocyclic compounds, the HOMO is often distributed over the thiazole ring, while the LUMO may be localized on the ring and the carboxylate group. Studies on related molecules have calculated these energy gaps to understand their reactivity. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for a Thiazole Derivative. Note: This data is based on findings for analogous compounds and serves as a representative example.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.9 eV |

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The ESP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. dntb.gov.ua

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would likely be concentrated around the nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group.

Blue regions represent positive electrostatic potential, which is electron-poor and indicates sites for nucleophilic attack. These would be expected around the hydrogen atoms and potentially the carbon atom attached to the chlorine atoms.

This analysis helps in understanding non-covalent interactions and provides a visual guide to the molecule's reactivity patterns. nih.govresearchgate.net

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with the surrounding environment. nih.gov

Conformational Analysis and Torsional Barriers

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key rotatable bond is the C-O bond of the ethyl ester group.

A Potential Energy Surface (PES) scan can be performed by systematically rotating this bond to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). nih.gov Understanding the torsional barriers provides information about the molecule's flexibility and the relative populations of different conformers at a given temperature. This is crucial as the biological activity or reactivity of a molecule can be highly dependent on its preferred conformation.

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. Quantum chemical studies on related thiazoles have investigated the impact of different solvents on the molecule's electronic structure and stability. dntb.gov.ua

These simulations can reveal how solvent polarity affects conformational preferences, the electronic charge distribution, and the HOMO-LUMO energy gap. For instance, a polar solvent might stabilize a more polar conformer of the molecule. By running simulations in various solvents (e.g., water, ethanol, DMSO), a comprehensive understanding of the compound's behavior in different chemical environments can be achieved. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Insights

In silico modeling is a cornerstone of modern drug discovery and materials science, allowing researchers to predict the biological activity or properties of a molecule based on its structure. For this compound, these techniques are crucial for identifying potential biological targets and optimizing its structure to enhance desired activities. Structure-Activity Relationship (SAR) studies, which link a molecule's three-dimensional structure to its function, are significantly accelerated through these computational methods. Studies on related thiazole carboxylate derivatives have demonstrated the utility of these approaches in identifying compounds with specific biological effects, such as the induction of the Oct3/4 transcription factor or antiglycation properties. nih.govnih.gov

Computational drug design strategies are broadly categorized into ligand-based and structure-based approaches. Both are instrumental in guiding the development of new chemical entities derived from a lead compound like this compound.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a series of active molecules, a pharmacophore model can be constructed. This model defines the essential steric and electronic features required for biological activity. For instance, by studying a series of thiazole derivatives with known anticancer activity, a common pharmacophore could be identified and used to computationally screen for or design new, more potent analogs, including variations of the dichlorothiazole scaffold. dergipark.org.trnih.gov

Structure-Based Design: When the 3D structure of the target protein or enzyme is available, structure-based design becomes a powerful tool. This method involves computationally "docking" the ligand (e.g., this compound) into the active site of the target. This allows for a detailed analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. researchgate.net This understanding guides the modification of the ligand to improve its binding affinity and selectivity. For example, if docking revealed an unoccupied pocket in the active site, the thiazole structure could be modified to include a functional group that fits into this pocket, potentially increasing its inhibitory potency.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com It is widely used to forecast the binding mode and affinity of a small molecule ligand to the binding site of a target protein. In the context of this compound, docking studies would be essential to hypothesize its mechanism of action against a specific biological target.

Research on structurally related "Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates" has successfully used molecular docking to validate their potential as antiglycating agents. nih.gov In these studies, the compounds were docked into the active site of a relevant biological target, and the calculated binding energies were correlated with their experimentally observed inhibitory activity. The most potent compounds in the series also showed the most favorable binding energies in the computational model. nih.govresearchgate.net For example, compounds 1j and 1k in that study were identified as the best antiglycating agents and also had the strongest calculated binding energies. nih.gov

| Compound | Binding Energy (kcal/mol) | Calculated Dissociation Constant (μM) | Experimental IC50 (μM) |

|---|---|---|---|

| Derivative 1j | -9.25 | 0.16 | 1.848 ± 0.646 |

| Derivative 1k | -8.42 | 0.67 | 0.0004 ± 1.097 |

| Aminoguanidine (Standard) | Not Reported | Not Reported | 25.50 ± 0.337 |

This data illustrates the strong correlation that can be achieved between in silico predictions and in vitro results, validating molecular docking as a key tool for investigating ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to create a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

While a specific QSAR study for this compound is not publicly available, the methodology can be described based on studies of other heterocyclic compounds. nih.gov A typical QSAR study involves:

Dataset Assembly: A series of analogs of this compound would be synthesized, and their biological activity (e.g., IC₅₀ values) would be measured.

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Model Generation: Using statistical techniques like multiple linear regression or machine learning algorithms like support vector machines, a mathematical equation is developed that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Topological | Kier & Hall Index (KHI3) | Relates to molecular connectivity and complexity. nih.gov |

| Information Content | Information Content (IC0) | Measures the degree of heterogeneity of the molecule. nih.gov |

| Geometrical | YZ Shadow (YZS) | Represents the 2D projection of the molecule's shape. nih.gov |

| Electronic | Max Partial Charge for an N atom (MaxPCN) | Indicates the maximum positive charge on a nitrogen atom. nih.gov |

By generating such a model, researchers could computationally design novel dichlorothiazole derivatives with potentially superior activity before committing resources to their synthesis and testing.

Retrosynthetic Analysis and Synthesis Planning through Computational Tools

The synthesis of a target molecule like this compound can be a complex undertaking. Computational tools for retrosynthetic analysis have emerged to help chemists design efficient and novel synthetic pathways. synthiaonline.com These software platforms use vast databases of chemical reactions and expert-coded rules to break down a complex target molecule into simpler, commercially available starting materials. sigmaaldrich.com

Software such as SYNTHIA™ allows a chemist to input the structure of the target molecule and define various search parameters. sigmaaldrich.comsynthiaonline.com The program then generates multiple potential synthetic routes, which can be filtered and sorted based on criteria like the number of steps, cost of starting materials, or the avoidance of undesirable reagents or reaction conditions. synthiaonline.com This unbiased, computer-aided approach can accelerate the discovery of viable synthesis pathways from weeks to mere minutes. sigmaaldrich.com

| Step | Action | Details |

|---|---|---|

| 1. Input Target | Draw or import the structure of this compound. | The user provides the exact chemical structure to the software. synthiaonline.com |

| 2. Customize Analysis | Set search parameters and constraints. | This can include specifying a price limit for starting materials, excluding certain reaction types (e.g., those requiring extreme temperatures), or prioritizing routes that use in-house inventory. sigmaaldrich.comsynthiaonline.com |

| 3. Explore Pathways | Review and analyze the computer-generated synthetic routes. | The software presents multiple pathways, often with details on reaction conditions, literature precedents, and potential side products. synthiaonline.comsynthiaonline.com |

| 4. Select and Synthesize | Choose the most promising route for laboratory execution. | The chemist uses their expertise to select the optimal pathway based on feasibility, cost, and efficiency. sigmaaldrich.com |

By leveraging these powerful computational tools, the planning and execution of the synthesis of this compound can be significantly streamlined, saving time, reducing costs, and potentially uncovering novel and more efficient chemical transformations. sigmaaldrich.commerckgroup.com

Role of Ethyl 2,5 Dichlorothiazole 4 Carboxylate As a Key Synthetic Intermediate

Precursor for the Synthesis of Complex Heterocyclic Systems

The dichlorinated thiazole (B1198619) core of Ethyl 2,5-dichlorothiazole-4-carboxylate is a key feature that enables its use as a precursor for a variety of complex heterocyclic systems. The two chlorine atoms can be selectively or successively replaced through various substitution and coupling reactions, providing a pathway to construct fused and polycyclic aromatic structures.

The thiazole ring is a fundamental component of many polycyclic and heteroaromatic systems, and this compound is a strategic starting material for accessing these structures. The reactivity of the chloro-substituents allows for the annulation of additional rings onto the thiazole core. For instance, derivatives of this compound can be envisioned as precursors to thiazolo[5,4-d]thiazoles, which are formed by two fused thiazole rings. mdpi.com These polycyclic systems are of significant interest due to their extended π-conjugated systems and high oxidative stability, properties conferred by the electron-deficient nature of the sp² nitrogen atoms. mdpi.com

The general strategy for constructing such polycyclic systems often involves the condensation of appropriate precursors. While direct synthesis of thiazolo[5,4-d]thiazoles from this compound is not explicitly detailed in the provided research, the functional handles on the molecule allow for its conversion into intermediates that could participate in such cyclization reactions. For example, the chlorine atoms can be substituted with amino or thiol groups, which can then be reacted with other reagents to form fused ring systems. The development of environmentally friendly synthesis methods, such as the use of deep eutectic solvents, has made the production of these complex heterocyclic systems more efficient and sustainable. mdpi.com

The thiazole ring is a recurring motif in a number of natural products, many of which exhibit important biological activities, including antibiotic, antifungal, and antineoplastic properties. thieme-connect.de Thiazoles are present in complex molecules such as vitamin B1 (thiamine) and various peptide alkaloids and cyclopeptides. thieme-connect.de

While the direct use of this compound in the total synthesis of a specific natural product is not widely documented, its potential as a versatile building block is clear. Synthetic intermediates containing the thiazole-4-carboxylate moiety are crucial in the preparation of various biologically active molecules. For instance, related ethyl thiazole carboxylate derivatives are key intermediates in the synthesis of Febuxostat, a drug used for the treatment of hyperuricemia and gout. google.com The synthesis of such pharmaceutical agents often involves multi-step sequences where the thiazole core is constructed and functionalized. google.com The presence of two reactive chlorine atoms in this compound offers additional opportunities for diversification and the introduction of various substituents, making it a potentially valuable intermediate for accessing analogues of natural products or other biologically active compounds.

Scaffold for the Development of New Organic Materials

The robust aromatic nature and the potential for extensive π-conjugation in its derivatives make this compound an attractive scaffold for the development of novel organic materials. By carefully choosing the reactions to modify its structure, materials with tailored electronic and optical properties can be designed and synthesized.

The development of novel conjugated polymers is crucial for advancements in organic electronics, such as organic photodetectors (OPDs). researchgate.net Thiazole-containing units are known to be effective electron-withdrawing building blocks in such polymers. researchgate.net The derivatization of this compound can lead to monomers suitable for polymerization. For example, through cross-coupling reactions, the chlorine atoms can be replaced with aromatic or vinyl groups, creating monomers that can undergo polymerization to form conjugated polymers with interesting electronic properties.

An example of a thiazole-containing polymer is one incorporating a 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole unit, which has been used as a membrane. mdpi.com This highlights the potential of polycyclic thiazole systems, which can be accessed from precursors like this compound, in materials science. The ability to introduce different functional groups onto the thiazole ring allows for the fine-tuning of the polymer's properties, such as its solubility, processability, and electronic characteristics.

Small organic molecules containing the thiazole ring, particularly fused systems like thiazolo[5,4-d]thiazoles, have garnered interest as dyes and pigments. mdpi.com These molecules can exhibit strong absorption and emission in the visible region of the electromagnetic spectrum, making them suitable for applications in optoelectronic devices. The extended π-conjugated system of these molecules is responsible for their color and photophysical properties. mdpi.com

This compound can serve as a starting point for the synthesis of such dyes. The chlorine atoms can be substituted with aryl groups, which can extend the conjugation of the system and modulate its color. By introducing electron-donating or electron-withdrawing groups onto these aryl substituents, the electronic properties and, consequently, the color of the resulting dye can be precisely controlled. The synthesis of a variety of thiazolo[5,4-d]thiazoles with different aromatic substituents has been reported, demonstrating the versatility of this class of compounds as organic dyes. mdpi.com

Strategies for Utilizing this compound in Multi-Step Organic Synthesis

The utility of this compound as a synthetic intermediate is largely dependent on the strategic manipulation of its functional groups in multi-step synthetic sequences. The presence of two distinct reactive sites (the two chlorine atoms) allows for a range of transformations.

One key strategy involves the differential reactivity of the C2 and C5 chlorine atoms, which could potentially be exploited for selective functionalization. Nucleophilic aromatic substitution (SNAr) reactions are a common way to replace the chlorine atoms with a variety of nucleophiles, such as amines, alkoxides, and thiolates. The choice of reaction conditions (solvent, temperature, and base) can influence the outcome of these reactions.

Another powerful strategy is the use of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents, including aryl, heteroaryl, and vinyl groups. The ability to perform sequential cross-coupling reactions at the C2 and C5 positions would provide a powerful tool for the construction of highly complex and diverse molecular architectures.

A multi-step synthesis could, for example, involve the initial selective substitution of one chlorine atom, followed by modification of the ester group (e.g., hydrolysis to the carboxylic acid or reduction to the alcohol), and finally, a second substitution or coupling reaction at the remaining chlorinated position. Such a strategy would allow for the creation of a diverse library of thiazole derivatives from a single, readily available starting material. The development of one-pot and multi-component reactions involving thiazole derivatives also points towards more efficient and streamlined synthetic routes. researchgate.netresearchgate.net

Convergent and Divergent Synthesis Strategies

The structure of this compound is particularly well-suited for divergent synthesis strategies. This approach involves a common intermediate reacting to form a library of structurally diverse compounds. The differential reactivity of the chlorine atoms at the C2 and C5 positions of the thiazole ring is the key to this potential.

In principle, the chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the 5-position due to the electronic influence of the ring nitrogen and sulfur atoms. This difference in reactivity would allow for sequential and regioselective displacement of the halogens. A synthetic strategy could first involve the selective substitution of the C2-chloro group with a nucleophile (Nu1) under controlled conditions. The resulting monosubstituted intermediate, ethyl 5-chloro-2-(substituted)thiazole-4-carboxylate, could then be reacted with a second, different nucleophile (Nu2) under more forcing conditions to displace the C5-chloro group. This divergent approach, starting from a single dichlorinated precursor, can efficiently generate a wide array of 2,5-disubstituted thiazole-4-carboxylates.

Table 1: Hypothetical Divergent Synthesis Scheme

| Step | Reactant 1 | Reactant 2 (Nucleophile) | Conditions | Product |

|---|---|---|---|---|

| 1 | This compound | Nucleophile 1 (e.g., R-NH2) | Mild (e.g., lower temp.) | Ethyl 5-chloro-2-(amino)thiazole-4-carboxylate |

| 2 | Product from Step 1 | Nucleophile 2 (e.g., R'-SH) | Harsher (e.g., higher temp.) | Ethyl 2-(amino)-5-(thio)thiazole-4-carboxylate |

While this strategy is well-established for other dihalogenated heterocycles like dichloroquinoxalines and trichlorotriazines, specific documented examples employing this compound are not readily found in peer-reviewed journals. nih.govresearchgate.netnih.gov

Convergent synthesis, where different fragments of a molecule are synthesized separately and then joined together, could also potentially involve derivatives of this compound. For instance, the molecule could be functionalized at one of the chloro positions and the ester group, creating a complex fragment that is then coupled with another large, pre-synthesized molecule in the final stages of a total synthesis.

Protecting Group Chemistry in Complex Syntheses

In the context of multi-step syntheses involving this compound, the use of protecting groups could become necessary to ensure chemoselectivity. The ethyl ester at the C4 position is a key functional group that might interfere with certain reaction conditions intended for the chloro substituents.

For example, if a planned synthetic step requires the use of a strong base (e.g., organolithium reagents for metal-halogen exchange or strong nucleophiles for substitution), the ester group would be vulnerable to hydrolysis or other nucleophilic attacks. In such a scenario, the ethyl ester would need to be protected. A common strategy would be to hydrolyze the ester to the corresponding carboxylic acid. The carboxylic acid could then be protected, for instance, as a benzyl (B1604629) or tert-butyl ester, which can be removed under conditions that would not affect other parts of the molecule. Following the critical reaction step, the protecting group would be removed to regenerate the carboxylic acid or re-esterified to restore the ethyl ester.

Table 2: Potential Protecting Group Strategy for the Carboxylate Function

| Step | Action | Reagents | Rationale |

|---|---|---|---|

| 1 | Hydrolysis (Deprotection of Ethyl) | LiOH, H2O/THF | If subsequent steps are incompatible with the ethyl ester. |

| 2 | Protection | Benzyl bromide, base | Introduction of a more robust protecting group stable to certain reagents. |

| 3 | Key Reaction | Various reagents | Modification of the C2/C5 chloro groups. |

| 4 | Deprotection | H2, Pd/C | Removal of the benzyl group to yield the carboxylic acid. |

This type of protecting group manipulation is fundamental in complex organic synthesis, but its application specifically to this compound would depend entirely on the specific synthetic route being pursued.

Stereoselective and Enantioselective Approaches